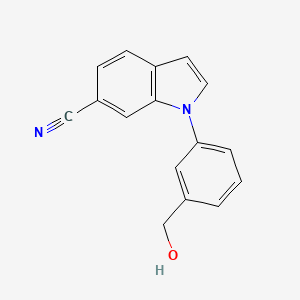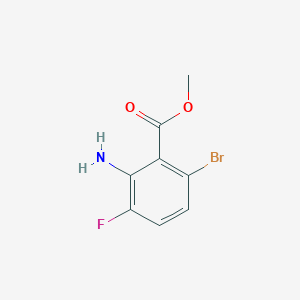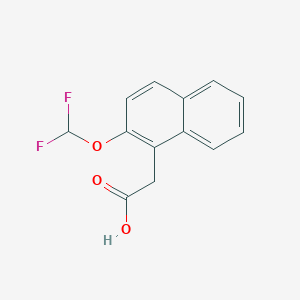![molecular formula C13H15N3S B11865632 (3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine CAS No. 25688-10-2](/img/structure/B11865632.png)
(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Thia-1,2-diazaspiro[45]dec-1-en-3-ylidene)aniline is a complex organic compound characterized by its unique spirocyclic structure This compound features a thia-diazaspiro core, which is a rare and intriguing motif in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Thia-1,2-diazaspiro[4.5]dec-1-en-3-ylidene)aniline typically involves the condensation of aniline derivatives with thia-diazaspiro precursors. One common method includes the reaction of aniline with a thia-diazaspiro intermediate under controlled conditions, such as specific temperature and pH levels. The reaction may require catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Thia-1,2-diazaspiro[4.5]dec-1-en-3-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur or nitrogen species.
Substitution: The compound can participate in substitution reactions, where functional groups on the aniline ring can be replaced with other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and appropriate solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur or nitrogen species.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
N-(4-Thia-1,2-diazaspiro[4.5]dec-1-en-3-ylidene)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of N-(4-Thia-1,2-diazaspiro[4.5]dec-1-en-3-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular redox states. Additionally, its ability to undergo various chemical reactions can result in the formation of reactive intermediates that further influence biological processes.
Comparaison Avec Des Composés Similaires
Thiadiazoles: Compounds containing a thiadiazole ring, known for their diverse biological activities.
Thioamides: Compounds with a thioamide functional group, often used in medicinal chemistry.
Thiazoles: Heterocyclic compounds with a thiazole ring, widely studied for their pharmacological properties.
Uniqueness: N-(4-Thia-1,2-diazaspiro[4.5]dec-1-en-3-ylidene)aniline stands out due to its spirocyclic structure, which is less common compared to linear or monocyclic analogs. This unique architecture imparts distinct chemical and physical properties, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
25688-10-2 |
|---|---|
Formule moléculaire |
C13H15N3S |
Poids moléculaire |
245.35 g/mol |
Nom IUPAC |
N-phenyl-1-thia-3,4-diazaspiro[4.5]dec-3-en-2-imine |
InChI |
InChI=1S/C13H15N3S/c1-3-7-11(8-4-1)14-12-15-16-13(17-12)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
OCOWTPTXIINCSO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N=NC(=NC3=CC=CC=C3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


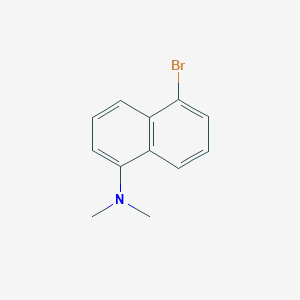
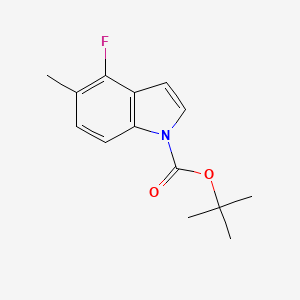
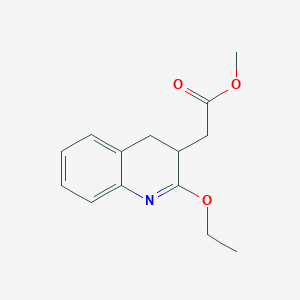

![2-Phenylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11865573.png)
![(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone](/img/structure/B11865575.png)
![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)
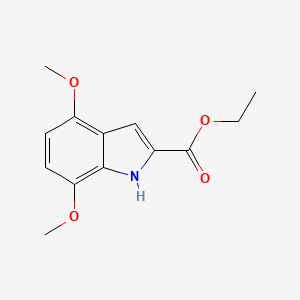
![1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline](/img/structure/B11865619.png)
![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
